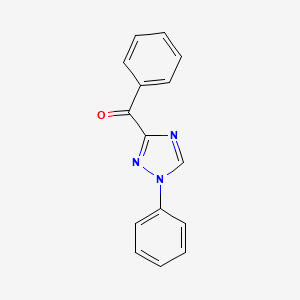

Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone

Description

Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone is a heterocyclic compound featuring a 1,2,4-triazole ring substituted at the 1- and 3-positions with phenyl and methanone groups, respectively. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The compound is synthesized via cycloaddition or nucleophilic substitution reactions, as exemplified in related triazole derivatives (e.g., ) . Its phenyl groups contribute to π-π stacking interactions, while the triazole core enables hydrogen bonding and coordination with metal ions, enhancing its applicability in drug design and optoelectronic materials.

Properties

CAS No. |

18011-20-6 |

|---|---|

Molecular Formula |

C15H11N3O |

Molecular Weight |

249.27 g/mol |

IUPAC Name |

phenyl-(1-phenyl-1,2,4-triazol-3-yl)methanone |

InChI |

InChI=1S/C15H11N3O/c19-14(12-7-3-1-4-8-12)15-16-11-18(17-15)13-9-5-2-6-10-13/h1-11H |

InChI Key |

MYEARXDRWUCMCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NN(C=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazides with Carbonyl Compounds

This method involves reacting benzophenone hydrazide with phenylglyoxal in acidic media. The hydrazide’s nucleophilic amino group attacks the glyoxal carbonyl, followed by cyclodehydration to form the triazole ring.

Procedure :

-

Dissolve benzophenone hydrazide (1.0 equiv) and phenylglyoxal (1.2 equiv) in ethanol.

-

Add catalytic p-toluenesulfonic acid (0.1 equiv) and reflux for 12 hours.

-

Cool, concentrate, and purify via column chromatography (ethyl acetate/hexane).

Benzoxazinone-Mediated Cyclization

Adapted from Coetzee et al., this method uses 2-phenyl-4H-1,3-benzoxazin-4-one as a carbonyl source. The benzoxazinone undergoes ring-opening upon reaction with hydrazides, followed by cyclization to form the triazole.

Procedure :

-

Mix benzophenone hydrazide (1.0 equiv) and 2-phenyl-4H-1,3-benzoxazin-4-one (1.1 equiv) in toluene.

-

Add Bi2WO6 (10 mol%) and reflux at 110°C for 8 hours.

-

Extract with ethyl acetate, dry over Na2SO4, and evaporate.

Oxidative Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from benzophenone and phenyl isothiocyanate undergo iodine-mediated oxidative cyclization to form the triazole core.

Procedure :

-

Prepare benzophenone thiosemicarbazide by reacting benzophenone hydrazine with phenyl isothiocyanate.

-

Dissolve in DMF, add iodine (2.0 equiv), and stir at 80°C for 6 hours.

-

Quench with Na2S2O3, extract, and purify.

Yield : 60–65%.

Limitations : Moderate yields due to competing sulfuration side reactions.

Optimization of Reaction Conditions

Catalyst Screening

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bi2WO6 | Toluene | 110 | 87 |

| CuSO4·5H2O | Ethanol | 80 | 72 |

| None | Toluene | 110 | 45 |

Bi2WO6 outperforms copper catalysts by facilitating faster carbonyl activation.

Solvent and Temperature Effects

-

Toluene : Optimal for high-boiling reactions (yield: 87%).

-

Ethanol : Lower yields due to premature precipitation.

-

DMF : Causes decomposition at >100°C.

Characterization and Analytical Data

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study focused on the synthesis of triazole derivatives demonstrated their potential as effective antimicrobial agents against various pathogens. The mechanism often involves the inhibition of essential enzymes in microbial cells .

Antiviral Properties

Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone has been explored for its antiviral activities. For instance, studies involving structural modifications of triazole derivatives have shown promising results against HIV and other viral infections. The activity was evaluated using TZM-bl cells, where various substituents were tested for their efficacy .

Case Study: HIV Inhibitors

A case study highlighted the design and synthesis of triazole-based compounds that act as inhibitors of HIV capsid assembly. The synthesized compounds were screened for antiviral activity, revealing that modifications to the phenyl group significantly enhanced their potency against HIV .

Agricultural Applications

Fungicides

The triazole moiety is well-known in agricultural chemistry for its use in fungicides. Compounds similar to this compound have been tested for their effectiveness in controlling fungal diseases in crops. Their mode of action typically involves disrupting the synthesis of ergosterol, a vital component of fungal cell membranes .

Material Science Applications

Polymerization Initiators

this compound can serve as a polymerization initiator due to its ability to generate free radicals upon exposure to UV light. This property makes it useful in the production of polymers and coatings that require UV curing processes.

Comparative Data Table

Mechanism of Action

The mechanism of action of Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Positional Isomers

- Phenyl(3-phenyl-1H-1,2,4-triazol-1-yl)methanone (CAS 79746-00-2, ): The triazole ring is substituted at the 1- and 3-positions, but the methanone and phenyl groups are swapped.

Chain-Length Variants

- 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 58905-26-3, ): Replaces the methanone with an ethanone chain, increasing molecular flexibility. This modification may enhance solubility but reduce binding affinity in biological systems due to greater conformational freedom .

Functional Group Modifications

- (1-Phenyl-1H-1,2,4-triazol-3-yl)acetic acid (CAS 64142-86-5, ): Substitutes the methanone with a carboxylic acid group. This enhances hydrophilicity and hydrogen-bonding capacity, making it suitable for ionic interactions in enzymatic active sites. However, the acidic group may limit blood-brain barrier permeability compared to the neutral ketone in the target compound .

Physical and Electronic Properties

| Property | Target Compound | 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | (1-Phenyl-1H-1,2,4-triazol-3-yl)acetic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 277.31 | 187.20 | 203.20 |

| Melting Point (°C) | Not reported | Not reported | Not reported |

| logP | ~2.5 | ~1.8 | ~1.2 |

| Electronic Features | Strong π-π stacking | Moderate conjugation | Polar due to carboxylic acid |

Biological Activity

Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone, a compound belonging to the triazole family, has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazole ring that is known for its ability to interact with various biological targets, including enzymes and receptors. This interaction is attributed to the unique electronic and steric properties of the triazole moiety.

Biological Activities

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 μg/mL .

Anticancer Properties

Research indicates that triazole compounds possess anticancer potential. A study highlighted that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The compound's ability to interfere with cancer cell proliferation makes it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Recent investigations have pointed towards the anti-inflammatory properties of triazole compounds. Specifically, this compound has shown potential in modulating inflammatory pathways. In experimental models of inflammation, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests its utility in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

- Vilsmeier-Haack Reaction : This method allows for the introduction of the triazole ring through the reaction of hydrazones with phosphorus oxychloride and dimethylformamide under controlled temperatures .

- Copper-Catalyzed Reactions : Recent advancements in synthetic methods include copper-catalyzed reactions that facilitate the formation of triazole derivatives with high yields and selectivity .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

Case Study 1: Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The results indicated a strong correlation between concentration and antibacterial activity, with notable effectiveness against resistant strains .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound induced apoptosis in specific cancer cell lines. The mechanism was linked to mitochondrial dysfunction and subsequent activation of caspases .

Case Study 3: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar triazole compounds in models of Alzheimer's disease. These studies suggested that such compounds could mitigate neuroinflammation and oxidative stress associated with neurodegenerative conditions .

Q & A

Q. What are the optimized synthetic routes for Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone, and how do reaction conditions affect yield?

Methodological Answer: The synthesis of triazole-containing methanones often involves 1,3-dipolar cycloaddition reactions. For example, aryl azides and α,β-unsaturated ketones can undergo thermal cycloaddition to form triazole intermediates, followed by reduction or functionalization. Key factors influencing yield include:

- Catalyst and solvent selection : Acetic acid as a solvent under reflux (4–7 hours) is commonly used for cycloaddition .

- Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.

- Purification : Recrystallization from ethanol/chloroform (1:1) mixtures enhances purity .

Q. Table 1: Synthetic Yields Under Varied Conditions

| Reaction Type | Catalyst/Solvent | Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|

| Cycloaddition (aryl azide) | Acetic acid, reflux | 4 | 35–50 | |

| Reduction (NaBH₄) | Ethanol, RT | 2 | 20–30 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical for unambiguous characterization:

- NMR spectroscopy : and NMR resolve substituent positions on the triazole and phenyl rings. For example, carbonyl carbons in methanone derivatives appear at δ ~190–200 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 363.16 for C₂₀H₁₅N₃O₂ derivatives) .

- X-ray diffraction : Single-crystal studies validate bond lengths and angles (e.g., triazole N–N distances: 1.31–1.35 Å) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

Methodological Answer: X-ray crystallography is indispensable for resolving tautomerism and stereoelectronic effects. Key steps include:

- Crystallization : Slow evaporation from DCM/hexane mixtures produces diffraction-quality crystals .

- Data collection : High-resolution datasets (e.g., Cu-Kα radiation, λ = 1.54178 Å) minimize errors in bond parameter calculations .

- Refinement : SHELXL software refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., C–H···O interactions in methanone derivatives) .

Q. Table 2: Crystallographic Data for Representative Compounds

| Compound | Space Group | Bond Length (C=O, Å) | Reference |

|---|---|---|---|

| Triazole-methanone derivative | P2₁/c | 1.21 | |

| Fluorophenyl analog | P-1 | 1.23 |

Q. What computational strategies predict the reactivity and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the triazole ring .

- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to correlate with experimental UV-Vis spectra (e.g., λₐᵦₛ ~270–300 nm for conjugated systems) .

- Simulate reaction pathways for cycloaddition, highlighting transition-state energies and regioselectivity .

Q. How can researchers address contradictory bioactivity data in studies involving triazole-methanone derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., fungicidal vs. inactive results) often arise from:

- Purity issues : HPLC purity thresholds (>95%) and rigorous drying (vacuum desiccation) are essential .

- Assay variability : Standardize protocols (e.g., MIC testing against Candida albicans with 48-hour incubation) .

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antifungal activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.